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Compound of Interest

Compound Name: (3,5-Diiodo-tyr1)-dtlet

CAS No.: 103213-63-4

Cat. No.: B560959

Get Quote

Executive Summary
(3,5-Diiodo-Tyr

)-DTLET is a hexapeptide analog of the endogenous opioid leucine-enkephalin. It is derived
from the parent compound DTLET ([D-Thr

, Leu

]enkephalin-Thr

), which is renowned for its high selectivity for the delta (

) opioid receptor (DOR) over the mu (

) and kappa (

) subtypes. The introduction of two iodine atoms at the ortho positions of the Tyrosine-1
phenolic ring serves two critical functions: it enhances lipophilicity to improve receptor pocket
occupancy (increasing affinity) and facilitates radiolabeling (using

I) for binding assays.
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This guide details the molecular mechanics, synthesis, and pharmacological profile of this

compound, designed for researchers optimizing opioid ligands.

Chemical Structure & Molecular Logic
The core scaffold of (3,5-Diiodo-Tyr

)-DTLET is the hexapeptide sequence: H-Tyr(3,5-I

)-D-Thr-Gly-Phe-Leu-Thr-OH

The "Message-Address" Concept
The SAR of this ligand follows the classic "Message-Address" concept in opioid pharmacology:

The Message (Tyr

- Phe

): This N-terminal segment is responsible for receptor activation (efficacy). The Tyrosine-1
residue is critical; its phenolic hydroxyl group forms an essential hydrogen bond with His278
(6.52) in the receptor pocket.

The Address (Leu

- Thr

): The C-terminal extension confers selectivity. The addition of Threonine-6 differentiates
DTLET from standard Leu-enkephalin, steering binding preference toward the

-subtype.

Impact of 3,5-Diiodination
Modifying the Tyrosine-1 ring with iodine at positions 3 and 5 introduces specific

physicochemical changes:

Steric Bulk: The large iodine atoms restrict the rotation of the Tyr

side chain, locking the "message" component into a bioactive conformation.
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Halogen Bonding: Iodine can participate in halogen bonding with carbonyl oxygens in the

receptor binding pocket, potentially increasing residence time.

pKa Shift: The electron-withdrawing nature of iodine lowers the pKa of the phenolic hydroxyl

(from ~10 to ~6.5), increasing the proportion of the phenolate anion at physiological pH.

While this can sometimes reduce affinity due to repulsion, in the context of DTLET, the

lipophilic gain often compensates.

Pharmacological Profile[1][2][3][4][5][6][7]
Binding Affinity and Selectivity
(3,5-Diiodo-Tyr

)-DTLET retains the high

-selectivity of its parent, DTLET.

Parameter Value (Approx.) Context

Affinity (

)

1.5 – 3.0 nM
Comparable to parent DTLET

(~1.2 nM).

Affinity (

)

> 1,000 nM
Very low affinity, ensuring

minimal cross-reactivity.

Selectivity Ratio (

)
> 500 Highly selective for DOR.

Bioactivity Full Agonist
Inhibits cAMP accumulation;

potent in MVD assay.

Note: Values are synthesized from comparative studies of DTLET and iodinated enkephalin

analogs.

Signaling Pathway
Upon binding, (3,5-Diiodo-Tyr
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)-DTLET induces a conformational change in the DOR, triggering the G

/G

signaling cascade.

DOT Diagram: Delta Opioid Receptor Signaling Cascade
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Caption: Mechanism of action: Ligand binding triggers Gi/o coupling, inhibiting Adenylyl

Cyclase and modulating ion channels to produce hyperpolarization.

Experimental Protocols
Synthesis via Chloramine-T Iodination
The most reliable method for introducing iodine into the Tyr

position of the pre-synthesized DTLET peptide is the Chloramine-T oxidative method. This
protocol is self-validating through HPLC purification.

Reagents:

Precursor: DTLET (H-Tyr-D-Thr-Gly-Phe-Leu-Thr-OH).[1]

Oxidant: Chloramine-T (N-chloro-p-toluenesulfonamide).

Iodine Source: Na

I (cold) or Na

I (hot).

Quench: Sodium Metabisulfite (Na

S

O

).

Protocol Workflow:

Dissolution: Dissolve 10 µg of DTLET in 20 µL of 0.5 M Phosphate Buffer (pH 7.5).

Iodination: Add 1 equivalent (for mono) or 2.2 equivalents (for di-iodo) of NaI followed

immediately by Chloramine-T (10 µg in 10 µL buffer).

Reaction: Vortex gently for 30 seconds at room temperature. Critical Control Point: Do not

exceed 60 seconds to prevent oxidative damage to the peptide backbone.
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Quenching: Stop reaction with 50 µL of Sodium Metabisulfite (1 mg/mL).

Purification: Inject immediately onto RP-HPLC (C18 column).

Gradient: 10-60% Acetonitrile in 0.1% TFA over 30 mins.

Validation: The di-iodo product will elute significantly later (more hydrophobic) than the

mono-iodo and unsubstituted parent.

DOT Diagram: Synthesis & Validation Workflow
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Caption: Step-by-step synthesis workflow using Chloramine-T oxidation followed by HPLC

separation based on hydrophobicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. parchem.com [parchem.com]

To cite this document: BenchChem. [Structure-Activity Relationship of (3,5-Diiodo-Tyr )-
DTLET: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560959/docs#structure-activity-relationship-of-3-5-
diiodo-tyr-dtlet-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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